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Compound of Interest

Compound Name:
Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate

Cat. No.: B183607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(4-methoxyphenyl)-3-oxobutanoate (C₁₂H₁₄O₄, Molar Mass: 222.24 g/mol ). Due to the

limited availability of direct experimental spectra in public databases, this document presents a

combination of data from closely related compounds and predicted values based on

established spectroscopic principles. This guide is intended to serve as a valuable resource for

the identification, characterization, and quality control of this compound in research and

development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Methyl 4-
(4-methoxyphenyl)-3-oxobutanoate. These values are derived from spectral data of

analogous structures and established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 d (J ≈ 8.8 Hz) 2H Ar-H (ortho to -OCH₃)

~6.88 d (J ≈ 8.8 Hz) 2H Ar-H (meta to -OCH₃)

~3.80 s 3H Ar-OCH₃

~3.72 s 2H -CH₂- (alpha to Ar)

~3.45 s 2H -CH₂- (alpha to C=O)

~3.70 s 3H -COOCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16

ppm)

Chemical Shift (δ, ppm) Assignment

~201 C=O (ketone)

~167 C=O (ester)

~158 Ar-C (para, attached to -OCH₃)

~130 Ar-C (ortho to -OCH₃)

~126 Ar-C (ipso, attached to -CH₂-)

~114 Ar-C (meta to -OCH₃)

~55 Ar-OCH₃

~52 -COOCH₃

~49 -CH₂- (alpha to C=O)

~45 -CH₂- (alpha to Ar)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1745 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~1610, ~1510 Strong, Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

~1175 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

222 [M]⁺ (Molecular Ion)

191 [M - OCH₃]⁺

163 [M - COOCH₃]⁺

121 [CH₃OC₆H₄CH₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of aromatic

ketoesters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in

approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds,

and a pulse width of 90 degrees.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum.

A greater number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal (0.00

ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).[2]

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the neat compound between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the

sample in a suitable solvent (e.g., chloroform) and cast a film on a salt plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) for separation from any impurities. For GC-MS, use a suitable

capillary column (e.g., DB-5).

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to

400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-(4-methoxyphenyl)-3-
oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183607#methyl-4-4-methoxyphenyl-3-oxobutanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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